(R)-1-(3-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride

Chiral purity Enantiomeric excess Chiral HPLC

(R)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride is an enantiopure 3-aminopyrrolidine derivative that serves as a versatile chiral building block in medicinal chemistry. The compound possesses a single stereogenic centre at the pyrrolidine 3-position, and is commercially available in defined (R)-configuration with typical purity ≥95%.

Molecular Formula C11H17Cl3N2
Molecular Weight 283.62
CAS No. 1286208-91-0
Cat. No. B2714833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride
CAS1286208-91-0
Molecular FormulaC11H17Cl3N2
Molecular Weight283.62
Structural Identifiers
SMILESC1CN(CC1N)CC2=CC(=CC=C2)Cl.Cl.Cl
InChIInChI=1S/C11H15ClN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H/t11-;;/m1../s1
InChIKeySKLFQEVGXGPFFV-NVJADKKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-1-(3-Chlorobenzyl)pyrrolidin-3-amine Dihydrochloride (CAS 1286208-91-0) – A Chiral 3-Aminopyrrolidine Building Block for Enantioselective Drug Discovery


(R)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride is an enantiopure 3-aminopyrrolidine derivative that serves as a versatile chiral building block in medicinal chemistry . The compound possesses a single stereogenic centre at the pyrrolidine 3-position, and is commercially available in defined (R)-configuration with typical purity ≥95% . Its primary utility lies in the construction of enantiomerically defined kinase inhibitors, protease inhibitors, and GPCR-targeted agents where the absolute configuration of the 3-aminopyrrolidine core directly governs target binding and functional activity.

Why Racemic or Opposite-Enantiomer 3-Aminopyrrolidines Cannot Replace (R)-1-(3-Chlorobenzyl)pyrrolidin-3-amine Dihydrochloride in Chiral Drug Syntheses


The (R)-configuration at the 3-aminopyrrolidine centre is not a passive structural feature; it dictates the three-dimensional presentation of the amine handle during subsequent derivatisation and directly influences target recognition by the final drug molecule . Substituting the racemate (CAS 939759-86-1) or the (S)-enantiomer (CAS 1286209-25-3) during synthesis yields the corresponding enantiomeric or racemic final products, which can exhibit sharply reduced target affinity, altered selectivity, or even opposing pharmacology . Consequently, procurement of the single, defined (R)-enantiomer is a requirement, not a preference, for any programme where stereochemical integrity translates into measurable biological differentiation.

Quantitative Differentiation Evidence for (R)-1-(3-Chlorobenzyl)pyrrolidin-3-amine Dihydrochloride vs. Closest Analogs


Enantiomeric Purity: (R)-Isomer vs. Racemate and (S)-Isomer

Commercial (R)-1-(3-chlorobenzyl)pyrrolidin-3-amine dihydrochloride is supplied with a defined enantiomeric purity of ≥95% (typically ≥98% by chiral HPLC), whereas the racemic mixture (CAS 939759-86-1) contains a 1:1 ratio of (R)- and (S)-enantiomers and the (S)-enantiomer (CAS 1286209-25-3) contains <5% of the (R)-form . This specification ensures that the stereochemical input into a synthetic sequence is uniform, avoiding the unpredictable potency loss that accompanies racemic or opposite-enantiomer incorporation.

Chiral purity Enantiomeric excess Chiral HPLC

Plasma Kallikrein Inhibitory Activity: (R)-Configured Derivative vs. Class Baseline

A derivative synthesised from the (R)-configured amine, 3-amino-N-[(3R)-1-(3-chlorophenyl)pyrrolidin-3-yl]-1-({4-[(2-oxopyridin-1(2H)-yl)methyl]phenyl}methyl)-1H-pyrazole-4-carboxamide (BDBM463430), exhibits an IC50 of 684 nM against human plasma kallikrein [1]. While a direct head-to-head comparison with the (S)-configured diastereomer is not reported in the public domain, the patent exclusively exemplifies the (R)-isomer, indicating that the (R)-configuration was selected based on superior activity or selectivity in internal SAR studies.

Plasma kallikrein IC50 Structure-activity relationship

ROCK Inhibition: (R)-Pyrrolidine Derivative Potency vs. Structural Analogs

The (R)-1-(3-chlorobenzyl)pyrrolidin-3-amine scaffold is a direct precursor to N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine (CHEMBL223815), which displays an IC50 of 65 nM against Rho-associated protein kinase (ROCK) [1]. In contrast, closely related 3-aminopyrrolidine derivatives lacking the (R)-configuration or bearing alternative N-benzyl substituents show IC50 values >1 µM against the same target, as documented in the ChEMBL database [2]. This differential underscores the contribution of both the (R)-stereochemistry and the 3-chlorobenzyl substitution to target engagement.

ROCK Rho kinase Kinase inhibitor

Chiral Analytical Differentiation: Baseline Resolution of (R)- and (S)-Enantiomers

Recent work by Chi et al. (2023) demonstrated baseline separation of (R)- and (S)-3-aminopyrrolidine derivatives, including the 3-chlorobenzyl-substituted pair, using travelling-wave ion mobility spectrometry coupled with non-covalent shift reagents [1]. The (R)-enantiomer consistently exhibits a distinct arrival-time distribution (ATD) with a drift-time difference of >0.5 ms relative to the (S)-enantiomer under optimised conditions, enabling unambiguous identity confirmation and enantiomeric-excess determination in quality-control settings.

Chiral separation Ion mobility spectrometry Quality control

High-Value Application Scenarios for (R)-1-(3-Chlorobenzyl)pyrrolidin-3-amine Dihydrochloride


Enantioselective Synthesis of ROCK Inhibitors

The (R)-configured amine is used as a key chiral intermediate to construct potent Rho kinase inhibitors such as N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine (ROCK IC50 = 65 nM). Using the racemate instead of the (R)-enantiomer would halve the yield of the active enantiomer and require costly chiral separation post-synthesis [1].

Chiral Building Block for Plasma Kallikrein Inhibitors

The compound serves as the starting material for a series of plasma kallikrein inhibitors exemplified in US Patent 10781181, where the (R)-configured final compound achieves an IC50 of 684 nM. Procurement of the (S)-enantiomer would produce the opposite diastereomer, for which no activity data are reported, introducing significant project risk [2].

Chiral Analytical Reference Standard

The well-characterised (R)-enantiomer, with a validated ion-mobility separation method from its (S)-counterpart, can serve as a reference standard for chiral method development and quality control of 3-aminopyrrolidine-based drug substances [3].

Stereochemical Probe in GPCR Ligand Optimisation

The (R)-1-(3-chlorobenzyl)pyrrolidin-3-amine scaffold has been incorporated into GPCR-targeted libraries (e.g., TAAR1 ligands with pKi = 8.89), where the defined stereochemistry is critical for achieving high-affinity binding and functional selectivity [4].

Quote Request

Request a Quote for (R)-1-(3-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.